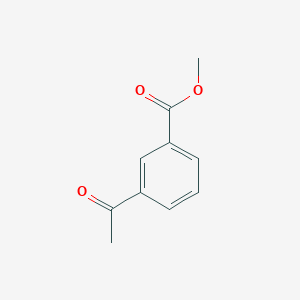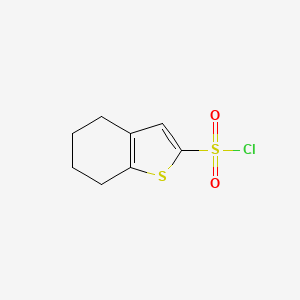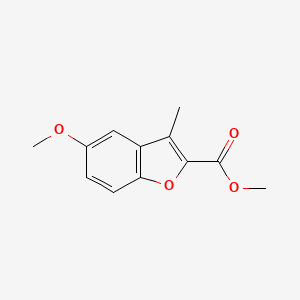
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Übersicht
Beschreibung
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate derivatives have shown potential in antimicrobial applications. Krawiecka et al. (2012) synthesized derivatives of this compound and tested them for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating promising results (Krawiecka et al., 2012).
Anticholinesterase Action
Luo et al. (2005) researched the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related compound. They found that specific carbamates of these phenols exhibited impressive inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurological disorders (Luo et al., 2005).
Anti-HIV Activity
Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV-1 and HIV-2 activities. Their study showed that specific derivatives could inhibit HIV replication in cell culture at non-toxic concentrations, indicating the potential of these compounds in anti-HIV therapies (Mubarak et al., 2007).
Antitumor and Antimicrobial Properties
Xia et al. (2016) isolated new benzofuran derivatives from Nicotiana tabacum leaves, including a compound related to this compound. These compounds exhibited moderate inhibitory activities on human cancer cell lines, suggesting potential applications in cancer research (Xia et al., 2016).
β-Amyloid Aggregation Inhibition
Choi et al. (2003) described the synthesis of a benzofuran derivative that showed potent inhibition of β-amyloid aggregation. This finding is significant as β-amyloid aggregation is a key feature in Alzheimer's disease, and such compounds could have therapeutic applications (Choi et al., 2003).
Wirkmechanismus
Target of Action
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been found to have strong biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which can slow down conduction velocity and reduce sinus node autonomy
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . This suggests that this compound may have similar effects, potentially making it a valuable compound in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription . This inhibition can lead to the disruption of cancer cell proliferation, highlighting the potential therapeutic applications of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies on benzofuran derivatives have shown that they can maintain their biological activity over extended periods, suggesting that this compound may also exhibit similar stability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Benzofuran derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to undergo metabolic transformations, leading to the formation of active metabolites . These metabolites can contribute to the overall biological activity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Benzofuran derivatives have been reported to interact with transporters and binding proteins that facilitate their cellular uptake and distribution . Understanding the transport and distribution mechanisms of this compound can help optimize its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Benzofuran derivatives have been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZMJOOOCVNYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



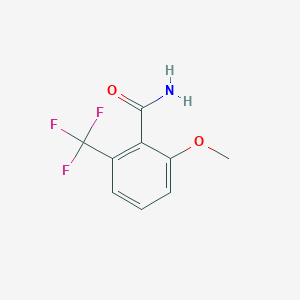

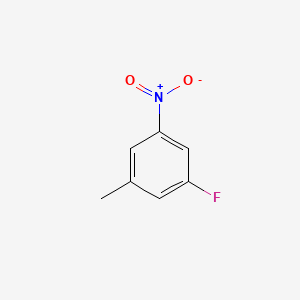
![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)



